Cysteine Hydrochloride

Catalog No.
S773321
CAS No.
52-89-1
M.F
C3H7NO2S.ClH
C3H8ClNO2S
M. Wt
157.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteine Hydrochloride

CAS Number

52-89-1

Product Name

Cysteine Hydrochloride

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride

Molecular Formula

C3H7NO2S.ClH
C3H8ClNO2S

Molecular Weight

157.62 g/mol

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1

InChI Key

IFQSXNOEEPCSLW-DKWTVANSSA-N

SMILES

Array

solubility

Freely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C

Synonyms

Cysteine, Cysteine Hydrochloride, Half Cystine, Half-Cystine, L Cysteine, L-Cysteine, Zinc Cysteinate

Canonical SMILES

C(C(C(=O)O)N)S.Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)S.Cl

The exact mass of the compound L-Cysteine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

L-Cysteine Hydrochloride (CAS 52-89-1) is the highly soluble, acidic salt form of the sulfur-containing, proteinogenic amino acid L-cysteine. Characterized by a highly reactive sulfhydryl (-SH) group, it functions as a potent reducing agent, antioxidant, and nucleophile in biochemical and industrial processes. Unlike its free base counterpart, the hydrochloride salt provides a uniquely low pH environment in solution (pH 1.5–2.5 at 1%), which fundamentally alters its handling, stability, and dissolution kinetics. For procurement professionals and formulation scientists, this specific salt form is the benchmark material when downstream applications demand ultra-high aqueous solubility, resistance to auto-oxidation during storage, and rapid dispersion in complex aqueous or semi-solid matrices like cell culture media, parenteral nutrition, and industrial dough systems .

Substituting Cysteine Hydrochloride with L-cysteine free base or its oxidized dimer, cystine, frequently leads to catastrophic formulation failures in aqueous systems. The free base exhibits its lowest solubility near its isoelectric point (pH ~5.1) and rapidly auto-oxidizes in neutral or alkaline solutions to form cystine [1]. Because cystine is practically insoluble in water, this oxidation results in the rapid formation of hazardous particulates in injectable solutions and a severe loss of active reducing titer in cell culture media[2]. Furthermore, the free base cannot achieve the ultra-high concentration stock solutions required for industrial scale-up, making the hydrochloride salt non-negotiable for applications requiring long-term liquid stability and high-dose solubility[3].

Aqueous Solubility Capacity for High-Concentration Stock Formulations

Cysteine Hydrochloride exhibits vastly superior dissolution thermodynamics compared to the free base, enabling the preparation of highly concentrated liquid additives. At 20°C, the hydrochloride salt achieves solubility levels exceeding 300 g/L, whereas L-cysteine free base is limited to approximately 16 g/L to 277 g/L depending on the specific aqueous environment and pH [1]. This extreme solubility differential is driven by the protonation of the amino group, which prevents the molecule from resting at its poorly soluble isoelectric point [2].

Evidence DimensionAqueous Solubility Limit at 20°C
Target Compound Data>300 g/L (up to 650 mg/mL in acidic conditions)
Comparator Or BaselineL-Cysteine Free Base (~16 g/L to 277 g/L)
Quantified DifferenceUp to 10-to-20-fold higher maximum solubility at ambient conditions.
ConditionsAqueous dissolution at 20°C.

Allows biomanufacturers and pharmaceutical formulators to create highly concentrated, low-volume stock solutions without the risk of precipitation.

Auto-Oxidation Resistance and Particulate Prevention in Liquid Media

In aqueous solutions, the unprotected thiol group of L-cysteine is highly susceptible to auto-oxidation, forming the insoluble dimer cystine. The hydrochloride salt mitigates this risk by maintaining a highly acidic microenvironment (pH 1.5-2.5 at 1% concentration) and providing steric and electronic protection via the protonated amino group [1]. This significantly delays the oxidation rate compared to the free base, which rapidly oxidizes at neutral pH. Consequently, the HCl salt prevents the formation of dangerous cystine particulates—which have a solubility limit of less than 0.1 mg/mL—ensuring the stability and safety of liquid formulations over extended shelf lives [2].

Evidence DimensionOxidation to Insoluble Cystine
Target Compound DataCysteine Hydrochloride (Delayed oxidation, maintains clear solution)
Comparator Or BaselineL-Cysteine Free Base (Rapid oxidation to insoluble cystine at neutral pH)
Quantified DifferenceComplete prevention of cystine particulate precipitation in acidic stock formulations.
ConditionsAqueous storage in ambient oxygen conditions.

Essential for regulatory compliance and safety in injectable formulations (e.g., Total Parenteral Nutrition) and for preventing titer drop in liquid cell culture media.

Post-Sterilization Stability in Anaerobic Culture Media

When used as a reducing agent to maintain low redox potentials in anaerobic microbiology, the choice of cysteine form dictates media viability post-sterilization. If L-cysteine free base is utilized, it frequently precipitates as a white powder upon cooling after autoclaving, resulting in a complete loss of reducing capability in the media[1]. Conversely, Cysteine Hydrochloride remains fully dissolved and actively maintains the required reducing environment throughout the heating and cooling cycles of media preparation, ensuring optimal growth conditions for strict anaerobes [2].

Evidence DimensionReducing Agent Retention Post-Cooling
Target Compound DataCysteine Hydrochloride (Remains fully dissolved and active)
Comparator Or BaselineL-Cysteine Free Base (Precipitates upon cooling)
Quantified Difference100% retention of active dissolved thiol groups vs. near-total loss via precipitation.
ConditionsAnaerobic culture media preparation (autoclaving and cooling).

Critical for microbiologists and bioprocess engineers formulating strictly anaerobic culture media for sensitive strains where consistent redox potential is mandatory.

Gluten Reduction Kinetics in Industrial Dough Conditioning

In commercial baking, reducing agents are required to cleave disulfide bonds within the gluten network, decreasing mixing time and improving dough extensibility. Cysteine Hydrochloride is the preferred industrial standard because its high solubility allows for instantaneous and uniform dispersion within the low-moisture dough matrix[1]. Applied at concentrations of 30 to 70 ppm, the hydrochloride salt acts significantly faster than poorly soluble free base forms or traditional native whey proteins, translating to measurable reductions in mechanical kneading energy and processing time[2].

Evidence DimensionDough Conditioning Active Dispersion
Target Compound DataCysteine Hydrochloride (Rapid dispersion and cleavage at 30-70 ppm)
Comparator Or BaselineL-Cysteine Free Base / Native Whey Proteins (Slower dispersion, lower effective sulfhydryl activity)
Quantified DifferenceImmediate aqueous dissolution in the dough matrix leading to faster peak mix time reduction.
ConditionsIndustrial large-scale breadmaking and dough kneading.

Directly translates to lower energy costs, faster throughput, and superior crumb texture in large-scale commercial bakery operations.

Total Parenteral Nutrition (TPN) Additive Manufacturing

Cysteine Hydrochloride is the mandatory choice for intravenous nutritional formulations where ultra-high solubility and strict avoidance of insoluble cystine particulate formation are critical for patient safety and regulatory compliance [1].

Anaerobic and Mammalian Cell Culture Media Formulation

Selected by bioprocess engineers to provide a heat-stable, highly soluble reducing agent that maintains a consistent redox potential without precipitating out of solution post-sterilization [2].

Industrial Bakery Dough Conditioning

Procured by large-scale commercial bakeries to rapidly and uniformly cleave gluten disulfide bonds, thereby reducing mechanical mixing times, lowering energy consumption, and improving dough extensibility [3].

Cosmetic Keratin-Treatment Production

Utilized in hair-perm and straightening formulations where an acidic, highly soluble thiol source is required to efficiently break disulfide bonds in keratin without premature oxidation in the packaging .

Physical Description

Solid; [Sigma-Aldrich MSDS]
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]

Color/Form

Colorless crystals
White crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

156.9964274 Da

Monoisotopic Mass

156.9964274 Da

Heavy Atom Count

8

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Melting Point

260 °C decomposes

UNII

A9U1687S1S

Related CAS

52-90-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 1553 companies from 20 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 28 of 1553 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1525 of 1553 companies with hazard statement code(s):;
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention of liver damage and kidney damage associated with overdoses of acetaminophen

Therapeutic Uses

/EXPL THER/ Acetaminophen-cysteine adducts (APAP-CYS) are a serum biomarker of acetaminophen exposure, formed when the oxidative metabolite of acetaminophen binds to cysteine residues of hepatic proteins. APAP-CYS adducts become elevated in cases of acute liver failure following acetaminophen overdose and have been proposed as a diagnostic tool to identify acetaminophen-induced acute liver failure when standard testing is inconclusive.
/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.
/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.
/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.
For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).

Vapor Pressure

0.00000207 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

52-89-1

Metabolism Metabolites

L-Cysteine is the central compound in sulfur metabolism in the human body. In proteins the formation of disulfide bonds between the thiol groups of cysteine plays an important role for tertiary structure and enzymatic activity; cysteine is however always incorporated in the polypeptide chain as cysteine. L-Cysteine is degraded to pyruvate in two steps: one is removal of sulfur and the other is a transamination. Cysteine can be metabolized to form taurine and carbon dioxide through the cysteinsulfinate pathway, where the initial step is oxidation of cysteine to cysteine sulfinate. This step is catalyzed by cysteine dioxygenase. Cysteine sulfinate may then be decarboxylated to form taurine or it may be metabolized via the putative intermediate beta-sulfinylpyruvate to pyruvate and sulfite and then to carbon dioxide and sulfate.
Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.

Associated Chemicals

(+)-Cysteine; 921-01-7
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1

Wikipedia

Cysteine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Antioxidant

Methods of Manufacturing

By addition of a thiol compound to an unsaturated amino acid derivative; by hydrolysis of proteins in the presence of carbon dioxide; by treating in HCl hydrolysis of proteins in the presence of carbon dioxide; by treating an HCl hydrolysate of hair with CuO2, followed by the decomposition of the resulting copper-cysteine complex with hydrogen sulfide; by the addition of thioacetic acid to alpha-acetamido acrylic acid; by treatment of a keratine HCl hydrolysate with zinc to reduce the cystine present to cysteine; by electrolytic reduction of cystine.
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

L-Cysteine, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

The near-infrared (NIR) fluorescence sensor for rapid, selective, and sensitive detection of cysteine (Cys) is of great importance in both biological and environmental sciences. Herein, we report a specific probe with turn-on fluorescence property, visible color change with naked-eye, and large wavelength shift on UV spectra for highly selective detection of Cys over homocysteine (Hcy) and glutathione (GSH) in both HEPES buffer (10 mM, pH 7.4) and diluted human serum. The probe based on the conjugate addition-cyclization reaction has a low limit of detection to Cys (0.16 uM as NIR fluorescence sensor and 0.13 uM as UV sensor). Kinetic study indicated that the probe has a very rapid response to Cys, owing to the much higher pseudo-first-order reaction constant with Cys (299/M/s) than with Hcy (1.29/M/s) or GSH (0.53/M/s). Upon addition of Cys to a solution of the probe, the color changed from purple to cyan, with the maximum wavelength shifting from 582 to 674 nm in the UV spectrum and a fluorescence emission at 697 nm appearing. It has been successfully applied for determination of Cys in diluted serum and bioimaging of Cys in living cells with low cell toxicity.
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A new fluorescent probe based on an ensemble of gold nanoclusters (AuNCs) and polymer protected gold nanoparticles (AuNPs) for turn-on sensing of L-cysteine was designed and prepared. The AuNCs were protected by bovine serum albumin and had strong fluorescence. The polymer protected AuNPs were synthesized by a facile in situ strategy at room temperature and could quench the fluorescence of AuNCs due to the Forster resonance energy transfer. Interestingly, it has been observed that the quenched fluorescence of AuNCs was recovered by L-cysteine, which could induce the aggregation of polymer protected AuNPs by sulfur group. Then the prepared fluorescent probe was successfully used for determination of L-Cys in human urines ... .
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

Dates

Last modified: 08-15-2023

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